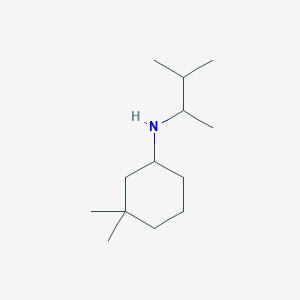
3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C13H27N and a molecular weight of 197.36 g/mol . This compound is characterized by a cyclohexane ring substituted with a dimethyl group and an amine group attached to a 3-methylbutan-2-yl chain. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with a suitable amine under reductive amination conditions. The process may include the following steps:
Formation of the imine intermediate: Cyclohexanone reacts with 3-methylbutan-2-amine in the presence of an acid catalyst to form an imine intermediate.
Reduction of the imine: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a metal catalyst to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing
化学反応の分析
Types of Reactions
3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
科学的研究の応用
3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to influence cellular signaling and metabolic processes .
類似化合物との比較
Similar Compounds
N,3-Dimethylbutan-2-amine: Shares a similar amine structure but lacks the cyclohexane ring.
3,3-Dimethyl-1-butyne: Contains a similar dimethyl group but features an alkyne instead of an amine.
Cyclohexylamine: Similar cyclohexane ring with an amine group but lacks the dimethyl and 3-methylbutan-2-yl substituents
Uniqueness
3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is unique due to its specific combination of a cyclohexane ring, dimethyl substitution, and a 3-methylbutan-2-yl amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.
特性
分子式 |
C13H27N |
|---|---|
分子量 |
197.36 g/mol |
IUPAC名 |
3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-10(2)11(3)14-12-7-6-8-13(4,5)9-12/h10-12,14H,6-9H2,1-5H3 |
InChIキー |
OEAJVVXBFBGCTF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)NC1CCCC(C1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13254328.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13254335.png)

![6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13254348.png)
![4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13254351.png)
![2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol](/img/structure/B13254352.png)
![2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13254353.png)
amine](/img/structure/B13254361.png)
![3-[(Methylsulfanyl)methyl]piperidine](/img/structure/B13254369.png)

![[5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13254375.png)


![3-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13254393.png)
